N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinyl group, a phenyl group, and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate. This can be achieved through the reaction of a suitable piperidine derivative with an appropriate reagent under controlled conditions.
Coupling with Phenyl Group: The piperidinyl intermediate is then coupled with a phenyl group using a coupling reagent such as a palladium catalyst. This step requires precise control of temperature and reaction time to ensure the desired product is obtained.
Introduction of the Phenoxyacetamide Moiety: The final step involves the introduction of the phenoxyacetamide moiety. This can be achieved through a nucleophilic substitution reaction, where the phenyl group is substituted with the phenoxyacetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. Additionally, the use of automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, acylating agents; typically carried out in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications. It is being investigated for its ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of a particular enzyme, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide: This compound has a similar structure but contains a benzenesulfonamide group instead of a phenoxyacetamide group. It is used in similar applications but may have different properties and reactivity.
3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide: This compound contains a nitro group, which can affect its reactivity and biological activity. It is used in research applications to study the effects of nitro substitution on the compound’s properties.
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide: This compound has a phenylbenzamide group, which can influence its chemical and biological properties. It is used in various research applications to explore the effects of different substituents on the compound’s activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct properties and reactivity compared to other similar compounds. This makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(14-24-17-9-2-1-3-10-17)20-15-7-6-8-16(13-15)21-12-5-4-11-19(21)23/h1-3,6-10,13H,4-5,11-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBAVHENDNISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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